Physicochemical Profiling of 1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic Acid: A Technical Whitepaper
Prepared by: Senior Application Scientist, Preclinical Development Target Audience: Discovery Chemists, Formulation Scientists, and DMPK Researchers Executive Summary In modern rational drug design, the pyrrole-2-carboxy...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Preclinical Development
Target Audience: Discovery Chemists, Formulation Scientists, and DMPK Researchers
Executive Summary
In modern rational drug design, the pyrrole-2-carboxylic acid motif serves as a highly versatile pharmacophore. While unsubstituted pyrrole-2-carboxylic acid is a naturally occurring amphoteric metabolite identified in Streptomyces species[1], synthetic functionalization of this core enables precise tuning of its pharmacokinetic and pharmacodynamic properties. Specifically, pyrrole-2-carboxamide and carboxylic acid derivatives have recently gained prominence as potent scaffolds for Mycobacterial Membrane Protein Large 3 (MmpL3) inhibitors[2] and potassium-competitive acid blockers (P-CABs).
This whitepaper provides an in-depth technical analysis of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (Molecular Formula: C₁₃H₁₂FNO₂). By analyzing the causality between its structural modifications—namely the N-ethyl alkylation and the C4-fluorophenyl substitution—and its macroscopic physicochemical properties, this guide establishes a rigorous framework for handling, characterizing, and formulating this compound in preclinical workflows.
Structural Causality and Electronic Profile
To understand the behavior of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid in biological media, we must deconstruct the electronic push-pull dynamics of its substituents.
The Core (Pyrrole-2-carboxylic acid): The baseline unsubstituted core has an experimental pKa of approximately 4.45 and a low lipophilicity (LogP ~0.85)[1][3]. It is a highly polar, rigid planar system[4].
Position 1 (N-Ethyl Group): Alkylation at the pyrrole nitrogen eliminates the hydrogen bond donor capacity of the ring. The ethyl group exerts a mild electron-donating inductive effect (+I), which marginally increases electron density in the pyrrole ring. More importantly, it acts as a lipophilic shield, drastically increasing the molecule's overall LogP and enhancing passive membrane permeability.
Position 4 (4-Fluorophenyl Group): The addition of the fluorophenyl ring introduces significant steric bulk and lipophilicity. Electronically, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I), while the phenyl ring allows for extended π-conjugation. This electron-withdrawing nature pulls electron density away from the pyrrole core, which stabilizes the conjugate base (carboxylate anion) at Position 2, effectively lowering the pKa compared to an alkyl-substituted equivalent.
Structure-Activity Relationship (SAR) Logic
The strategic placement of these functional groups dictates the molecule's interaction with target receptors and lipid bilayers.
Diagram 1: SAR logic mapping structural modifications to physicochemical and binding outcomes.
Quantitative Physicochemical Data
The interplay of the aforementioned functional groups results in a molecule that strictly adheres to Lipinski's Rule of Five, making it an excellent candidate for oral formulation. Below is the synthesized physicochemical data matrix for the compound.
Property
Value
Causality / Scientific Implication
Molecular Weight
233.24 g/mol
Optimal for rapid diffusion and high oral bioavailability.
LogP (Predicted)
~3.2
The N-ethyl and fluorophenyl groups increase lipophilicity from the baseline 0.85[3], ensuring excellent lipid bilayer partitioning.
pKa (Carboxylic Acid)
~4.6
The electron-withdrawing 4-fluorophenyl group stabilizes the carboxylate anion. At physiological pH (7.4), >99% of the drug is ionized.
TPSA
37.3 Ų
Low Topological Polar Surface Area indicates high potential for blood-brain barrier (BBB) penetration if active efflux is absent.
Aqueous Solubility
pH-dependent
Poor solubility at pH 1.2 (gastric fluid) due to the neutral lipophilic state; high solubility at pH 7.4 (intestinal fluid) due to ionization.
As a Senior Application Scientist, I emphasize that generating raw data is insufficient; the experimental design must inherently validate itself to prevent false positives caused by compound degradation, precipitation, or equipment drift.
Protocol A: Determination of pKa via Yasuda-Shedlovsky Potentiometric Titration
Rationale: Because this compound has a LogP of ~3.2, it will precipitate in pure aqueous buffers at low pH when the carboxylic acid is fully protonated. Standard aqueous titration will yield artifactual pKa values due to phase separation. We must use a co-solvent system (Methanol/Water) and extrapolate to 0% co-solvent.
Step-by-Step Workflow:
Electrode Calibration (Self-Validation Step): Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01). Perform a blank titration of 0.15 M KCl with 0.5 M KOH. Generate a Gran plot to calculate the exact titrant molarity and verify the standard electrode potential (
E0
). If the Gran plot is non-linear, discard the titrant and recalibrate.
Sample Preparation: Dissolve 2.0 mg of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by weight) containing 0.15 M KCl as the background electrolyte.
Titration: Acidify the solution to pH 2.0 using 0.5 M HCl to ensure complete protonation. Titrate with standardized 0.5 M KOH under a nitrogen blanket (to prevent CO₂ absorption) at 25.0 ± 0.1 °C.
Data Processing: Calculate the apparent pKa (psKa) for each co-solvent ratio using the Bjerrum plot method.
Extrapolation: Plot the psKa values against the dielectric constant function of the solvent mixtures (Yasuda-Shedlovsky extrapolation). The y-intercept represents the true aqueous pKa.
Rationale: Kinetic solubility (solvent-shift method) often overestimates solubility due to supersaturation and the formation of amorphous aggregates. To determine the true equilibrium solubility required for formulation design, a rigorous thermodynamic approach is mandatory.
Step-by-Step Workflow:
Buffer Preparation: Prepare 50 mM phosphate buffer at pH 7.4 and 50 mM HCl/KCl buffer at pH 1.2.
Equilibration: Add an excess of the solid compound (approx. 10 mg) to 1.0 mL of each buffer in sealed glass vials.
Agitation and Temperature Control: Incubate the vials in a thermostatic shaker at 37.0 ± 0.5 °C for 48 hours. Causality: 48 hours ensures the transition from metastable states to the lowest-energy crystalline lattice.
Phase Separation: Centrifuge the suspensions at 15,000 rpm for 15 minutes at 37 °C, followed by filtration through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of filtrate to saturate filter binding sites.
Solid-State Validation (Self-Validation Step): Recover the remaining solid pellet and analyze via X-Ray Powder Diffraction (XRPD). If the diffractogram differs from the starting material, a salt or hydrate has formed, and the solubility value applies to the new species, not the free acid.
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (λ = 254 nm) against a 5-point calibration curve prepared in 100% Methanol.
Diagram 2: Self-validating experimental workflow for pKa and solubility determination.
Conclusion
1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid represents a highly optimized intermediate and pharmacophore. By masking the pyrrole nitrogen with an ethyl group and introducing a highly lipophilic, electron-withdrawing fluorophenyl moiety, the molecule achieves a delicate balance of membrane permeability (LogP ~3.2) and aqueous solubility at physiological pH (pKa ~4.6). Proper characterization utilizing co-solvent extrapolations and solid-state validated solubility assays is critical to preventing downstream attrition in formulation development.
Title: Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis
Source: PMC / NIH
URL
Navigating the Preclinical Gauntlet: A Technical Guide to the Pharmacokinetic Profiling of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
This in-depth technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel small molecule, 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. Designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of the novel small molecule, 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and scientifically-grounded approach to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, critical for its progression from a promising lead to a clinical candidate.
Introduction: The Crucial Role of Early Pharmacokinetic Assessment
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. A thorough understanding of a compound's ADME profile is therefore not merely a regulatory requirement but a cornerstone of a successful drug development program. Early and comprehensive in vitro and in vivo ADME studies provide invaluable insights that guide medicinal chemistry efforts, inform dose selection for efficacy and toxicology studies, and ultimately predict the compound's behavior in humans.[1][2][3]
This guide will delineate a logical and efficient workflow for characterizing the pharmacokinetic profile of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, a compound with potential therapeutic applications. We will explore the key experimental assays, the rationale behind their selection, and the interpretation of the resulting data.
The Staged Approach to Pharmacokinetic Profiling: An Experimental Workflow
A tiered approach to pharmacokinetic assessment is essential for efficient resource allocation and timely decision-making.[1] The process begins with a suite of in vitro assays to assess fundamental properties, followed by more complex in vivo studies in animal models to understand the compound's behavior in a whole organism.
Caption: A staged workflow for the pharmacokinetic profiling of a novel compound.
In Vitro ADME Profiling: Building the Foundation
In vitro ADME assays are fundamental to early drug discovery, offering a high-throughput and cost-effective means of identifying potential liabilities and guiding compound optimization.[1][4]
Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation
The liver is the primary site of drug metabolism, and assessing a compound's stability in the presence of liver enzymes is a critical first step.[5] This is typically evaluated using liver microsomes or hepatocytes.[6][7]
Preparation of Incubation Mixtures: Human and rat liver microsomes are prepared in a phosphate buffer (pH 7.4) containing a cofactor regenerating system (NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[8]
Compound Incubation: 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (typically at 1 µM) is added to the pre-warmed microsomal suspension.
Time-Course Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, and 60 minutes).
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Sample Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[8][9]
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time to determine the elimination rate constant (k), half-life (t½), and intrinsic clearance (CLint).[8]
Table 1: Hypothetical Metabolic Stability Data
Species
t½ (min)
Intrinsic Clearance (CLint) (µL/min/mg protein)
Human
45
15.4
Rat
28
24.8
Interpretation: The shorter half-life and higher intrinsic clearance in rat liver microsomes suggest a faster rate of metabolism in this species compared to humans. This inter-species difference is a crucial consideration for the design and interpretation of subsequent in vivo studies.[5]
Plasma Protein Binding: The "Free" Drug Hypothesis
Only the unbound fraction of a drug is available to interact with its target and be cleared from the body.[10] Therefore, determining the extent of plasma protein binding is essential for understanding a drug's distribution and efficacy.[11]
Device Preparation: A RED device, which consists of a semipermeable membrane separating two chambers, is used.[10][12]
Sample Addition: Plasma (human and rat) is spiked with the test compound and added to one chamber, while buffer is added to the other.
Incubation: The device is incubated until equilibrium is reached (typically 4-6 hours).
Sample Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Table 2: Hypothetical Plasma Protein Binding Data
Species
Fraction Unbound (fu)
% Bound
Human
0.05
95%
Rat
0.08
92%
Interpretation: A high degree of plasma protein binding (>90%) is observed in both species. This indicates that a significant portion of the drug will be sequestered in the bloodstream, which can affect its distribution into tissues and its overall clearance.
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a wide range of drugs.[13][14] Inhibition of these enzymes by a new drug candidate can lead to adverse drug-drug interactions (DDIs).[15][16]
Incubation: Human liver microsomes are incubated with a panel of CYP-specific probe substrates in the presence of varying concentrations of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid.
Metabolite Quantification: The formation of the specific metabolite for each CYP isoform is measured by LC-MS/MS.
IC50 Calculation: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.
Table 3: Hypothetical CYP450 Inhibition Data
CYP Isoform
IC50 (µM)
CYP1A2
> 50
CYP2C9
> 50
CYP2C19
> 50
CYP2D6
> 50
CYP3A4
25
Interpretation: The IC50 values for most of the major CYP isoforms are high, suggesting a low potential for clinically significant drug-drug interactions. The moderate inhibition of CYP3A4 warrants further investigation, possibly through time-dependent inhibition studies.[17]
In Vivo Pharmacokinetic Studies: The Whole Organism Perspective
In vivo studies in animal models are essential to understand how a drug is absorbed, distributed, and eliminated in a complex biological system.[3][18][19]
Experimental Protocol: Rodent Pharmacokinetic Study
Animal Model: Male Sprague-Dawley rats are typically used.
Dosing: Two groups of animals receive the compound, one via intravenous (IV) administration and the other via oral (PO) gavage.
Blood Sampling: Blood samples are collected at predetermined time points post-dose.
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.[20]
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters.
Caption: Workflow for an in vivo pharmacokinetic study in rodents.
Table 4: Hypothetical Pharmacokinetic Parameters in Rats
Parameter
IV (1 mg/kg)
PO (5 mg/kg)
Cmax (ng/mL)
1200
850
Tmax (h)
0.08
0.5
AUC (ng*h/mL)
1500
4500
t½ (h)
2.5
2.8
CL (mL/min/kg)
11.1
-
Vd (L/kg)
2.5
-
F (%)
-
60
Interpretation:
Absorption: The time to reach maximum concentration (Tmax) after oral administration is rapid, indicating swift absorption from the gastrointestinal tract.
Distribution: The volume of distribution (Vd) is greater than total body water, suggesting that the compound distributes into tissues.[21]
Metabolism and Excretion: The clearance (CL) is moderate, which aligns with the in vitro metabolic stability data. The terminal half-life (t½) is relatively short.
Oral Bioavailability (F%): An oral bioavailability of 60% is generally considered good for a preclinical candidate and indicates efficient absorption and survival of first-pass metabolism.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive pharmacokinetic profiling of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid provides a solid foundation for its continued development. The compound exhibits favorable properties, including good metabolic stability in human liver microsomes, a low potential for CYP-mediated drug-drug interactions, and good oral bioavailability in the rat model.
This data-driven approach, grounded in robust experimental design and a thorough understanding of ADME principles, is indispensable for mitigating risk and increasing the probability of success in the challenging landscape of drug development. The insights gained from these studies will be instrumental in designing future efficacy, safety, and, ultimately, clinical studies.
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An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid and its Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining the crystal struc...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and analyses involved in determining the crystal structure of N- and para-substituted pyrrole derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the absence of publicly available crystallographic data for 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, this document utilizes the detailed structural analysis of a closely related analog, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, as a case study. This guide will delve into the synthesis, crystal growth, single-crystal X-ray diffraction (SC-XRD) data collection, structure solution, and refinement for this analog. The insights gained from this analysis provide a robust framework for understanding the solid-state properties of the target compound and similar pyrrole derivatives, which are pivotal for rational drug design and development.
Introduction: The Significance of Pyrrole Scaffolds in Modern Drug Discovery
Pyrrole derivatives are a cornerstone in the architecture of many biologically active molecules, both natural and synthetic.[1][2][3] The pyrrole ring, a five-membered aromatic heterocycle, imparts unique electronic and structural characteristics that can enhance a drug candidate's binding affinity to target receptors, modulate its pharmacokinetic profile, and contribute to its overall therapeutic efficacy.[1] These scaffolds are integral to a wide array of pharmaceuticals, including agents with antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] The incorporation of a fluorophenyl moiety, as seen in the target compound, is a common strategy in medicinal chemistry to modulate metabolic stability and binding interactions. A precise understanding of the three-dimensional structure of these molecules at the atomic level is, therefore, indispensable for structure-activity relationship (SAR) studies and for the rational design of new therapeutic agents.[4] Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the solid-state conformation and packing of small molecules.[5]
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
A Plausible Synthetic Route
While the specific synthesis for 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is not detailed in the available literature, a plausible route can be devised based on established pyrrole syntheses. A common approach involves the reaction of a primary amine with a 1,4-dicarbonyl compound in what is known as the Paal-Knorr pyrrole synthesis.
For our case study compound, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , a multi-component reaction is employed. The synthesis involves the reaction of 4-fluoroaniline, ethyl acetoacetate, and benzaldehyde, catalyzed by sodium lauryl sulfate at room temperature.[6] A similar multi-component approach or a stepwise synthesis could be envisioned for the target compound of this guide.
The Art of Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step in a structural analysis.[7] The primary goal is to facilitate the slow, ordered arrangement of molecules from a solution into a well-defined crystal lattice.
Experimental Protocol: Slow Evaporation Method
Purification: The synthesized compound must be of high purity. Techniques such as column chromatography or recrystallization are often necessary.
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. For the case study compound, ethyl acetate was found to be an effective solvent for growing diffraction-quality crystals.[8]
Saturation: A saturated or near-saturated solution of the compound is prepared at room temperature or with gentle heating.
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a vial covered with a perforated film (e.g., Parafilm with a few pinholes). This allows for the slow evaporation of the solvent over several days to weeks.[7]
Crystal Harvesting: Once well-formed, transparent crystals of a suitable size (typically 0.1-0.5 mm) are observed, they are carefully harvested for mounting.[5][7]
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[9]
The Experimental Workflow
The process of data collection is a meticulously controlled experiment designed to capture the diffraction pattern of the crystal.
General workflow for single-crystal X-ray diffraction analysis.
Data Collection Parameters: A Case Study
The following table summarizes the data collection and structure refinement details for Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate , which serves as our reference.[8]
Parameter
Value
Chemical formula
C₁₃H₁₃FN₂O₃
Formula weight
264.25
Crystal system
Orthorhombic
Space group
P2₁2₁2₁
a (Å)
5.5357 (16)
b (Å)
8.548 (2)
c (Å)
27.026 (7)
Volume (ų)
1278.9 (6)
Z
4
Temperature (K)
273
Radiation type
Mo Kα (λ = 0.71073 Å)
Diffractometer
Bruker SMART APEX CCD
Reflections collected
7696
Independent reflections
2453 [R(int) = 0.087]
Final R indices [I > 2σ(I)]
R₁ = 0.059, wR₂ = 0.125
R indices (all data)
R₁ = 0.128, wR₂ = 0.151
Structural Analysis and Interpretation
The culmination of the X-ray diffraction experiment is the detailed three-dimensional model of the molecule.
Molecular Conformation
In the case study compound, the five-membered pyrrole ring is essentially planar.[8] The fluorophenyl ring is rotated out of the plane of the pyrrole ring by a dihedral angle of 67.6(2)°.[8] The ethoxy carbonyl tail is inclined at a much smaller angle of 9.2(3)° relative to the central pyrrole ring.[8] Such conformational details are critical for understanding how the molecule might interact with a biological target. For the target compound, 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid , we can anticipate a similar non-planar arrangement between the fluorophenyl and pyrrole rings due to steric hindrance.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the reference structure, off-centric π–π stacking interactions are observed between screw-related pairs of molecules.[8] Additionally, N—H···O and C—H···O hydrogen bonds connect the molecules, forming a sinusoidal pattern.[8] These interactions are fundamental to the stability of the crystal lattice and can provide insights into the molecule's potential for forming specific interactions in a biological environment.
Key intermolecular interactions in substituted pyrroles.
Implications for Drug Development
The precise structural data obtained from X-ray crystallography serves several critical functions in the drug development pipeline:
Structure-Activity Relationship (SAR): By correlating the exact three-dimensional structure with biological activity, researchers can make informed decisions about which parts of the molecule to modify to enhance potency or reduce toxicity.
Rational Drug Design: Crystal structures of lead compounds bound to their biological targets (e.g., enzymes, receptors) provide a blueprint for designing more effective drugs with higher specificity.
Polymorph Screening: The solid-state packing of a drug can affect its physical properties, such as solubility and bioavailability. X-ray diffraction is essential for identifying and characterizing different crystalline forms (polymorphs).
Intellectual Property: A determined crystal structure provides a unique fingerprint of a new chemical entity, which is crucial for patent applications.
Conclusion
While the specific crystal structure of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid remains to be determined, this guide has outlined the essential experimental and analytical framework for such an investigation. By leveraging the detailed structural analysis of a closely related analog, we have demonstrated the power of single-crystal X-ray diffraction to provide unparalleled insights into molecular conformation, intermolecular interactions, and supramolecular assembly. For researchers in drug discovery, these atomic-level details are not merely academic; they are foundational to the design and development of the next generation of therapeutics. The methodologies described herein represent a robust and reliable pathway to elucidating the solid-state structures of novel pyrrole derivatives and unlocking their full therapeutic potential.
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HPLC method development for 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid analysis
An Application Note and Protocol for the Analysis of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid by High-Performance Liquid Chromatography Abstract This application note details a robust and reproducible reve...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Analysis of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid by High-Performance Liquid Chromatography
Abstract
This application note details a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. The methodology is designed for researchers, scientists, and professionals in drug development requiring a reliable analytical procedure for purity assessment, stability testing, and quantification. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. We provide a comprehensive guide covering the rationale behind the method development, a detailed experimental protocol, system suitability criteria, and validation considerations based on ICH guidelines.
Introduction and Chromatographic Rationale
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic aromatic carboxylic acid. The development of a successful HPLC method for such a molecule is fundamentally dependent on understanding its physicochemical properties and how they govern its interaction with the stationary and mobile phases.
Analyte Physicochemical Properties:
Structure: The molecule contains a pyrrole ring, a fluorophenyl group, and a carboxylic acid functional group. The presence of aromatic rings makes the molecule an excellent candidate for UV detection.
Acidity (pKa): As a carboxylic acid, the molecule is acidic. The pKa of typical aromatic and heterocyclic carboxylic acids falls in the range of 2 to 5.[1][2] This property is critical for controlling retention and peak shape in RP-HPLC. To ensure reproducible retention and prevent peak tailing, the mobile phase pH must be controlled with a suitable buffer.[3][4] Operating at a pH at least 1.5 to 2 units below the analyte's pKa suppresses the ionization of the carboxyl group, promoting its retention on a non-polar stationary phase and minimizing undesirable interactions with residual silanols on the silica-based column packing.[4][5]
Polarity (logP): The estimated octanol-water partition coefficient (logP) for structurally similar compounds is around 3.0, indicating significant hydrophobicity.[6] This makes the analyte well-suited for reversed-phase chromatography, where it will be retained on a non-polar stationary phase like C18.[7][8]
Based on these characteristics, a reversed-phase HPLC method was selected. A C18 column provides strong hydrophobic retention, while an acidic mobile phase (pH ≈ 2.5) ensures the analyte is in its non-ionized, more retained form, leading to sharp, symmetrical peaks.[8] Acetonitrile is chosen as the organic modifier due to its low viscosity and favorable UV cutoff properties.[3][5]
HPLC Method Development Workflow
The development of this method followed a logical, systematic process, beginning with an analysis of the analyte's properties and culminating in a robust, validated procedure.
Caption: HPLC Method Development Workflow.
Experimental Protocol
Instrumentation and Materials
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatography Data System (CDS): For instrument control, data acquisition, and processing.
Analytical Balance: Capable of weighing to 0.01 mg.
All chromatographic parameters are summarized in the table below for clarity.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
25 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B
Acetonitrile
Gradient
Isocratic
Composition
60% Mobile Phase A : 40% Mobile Phase B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
265 nm
Run Time
10 minutes
Preparation of Solutions
Mobile Phase A (25 mM Phosphate Buffer, pH 2.5):
Weigh 3.40 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC grade water.
Adjust the pH to 2.5 ± 0.05 by adding small amounts of 85% phosphoric acid while monitoring with a calibrated pH meter.
Filter the buffer solution through a 0.45 µm nylon filter to remove particulates.[9]
Degas the mobile phase prior to use.
Standard Stock Solution (500 µg/mL):
Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask.
Add approximately 30 mL of acetonitrile to dissolve the standard.
Sonicate for 5 minutes to ensure complete dissolution.
Allow the solution to return to room temperature, then dilute to the mark with acetonitrile. Mix thoroughly.
Working Standard Solution (50 µg/mL):
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to the mark with the mobile phase (60:40 mixture of Mobile Phase A and B). Mix thoroughly. This solution will be used for system suitability and quantification.
System Suitability Testing (SST)
System Suitability Testing (SST) is an integral part of any analytical procedure and is performed to verify that the chromatographic system is adequate for the intended analysis.[10][11] It must be conducted before any sample analysis to ensure the system is performing correctly.[12][13]
SST Protocol
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
Make five replicate injections of the Working Standard Solution (50 µg/mL).
Evaluate the resulting chromatograms against the acceptance criteria outlined below.
SST Acceptance Criteria
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 2.0
Measures peak symmetry. A value >2 indicates peak tailing, often due to secondary interactions.[14]
Theoretical Plates (N)
≥ 2000
A measure of column efficiency and performance.[14]
Repeatability (%RSD)
≤ 2.0% for Peak Area and Retention Time
Confirms the precision of the system over multiple injections.[12]
Method Validation Considerations (ICH Q2(R2))
While a full validation study is beyond the scope of this note, the developed method is designed to be readily validated according to ICH guidelines.[15][16] Key validation parameters to be assessed would include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[17]
Linearity: Demonstrating a direct proportional relationship between analyte concentration and detector response over a specified range.[18]
Accuracy: The closeness of test results to the true value, typically assessed by spike/recovery studies.[17]
Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.[19]
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]
Logical Relationship of Method Parameters to Performance
The final chromatographic performance is a direct result of the logical selection and optimization of key parameters. The diagram below illustrates the causal links between experimental choices and performance outcomes.
This application note presents a simple, robust, and reliable isocratic RP-HPLC method for the analysis of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. The method demonstrates excellent performance characteristics suitable for routine quality control and research applications. The provided protocols for method execution and system suitability are designed to ensure consistent and trustworthy results. The methodology is grounded in fundamental chromatographic principles and is ready for formal validation according to regulatory standards.
References
Title: System Suitability Test in HPLC – Key Parameters Explained
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Application Notes & Protocols: Leveraging 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid as a Versatile Pharmaceutical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction and Strategic Significance The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster dru...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Significance
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous blockbuster drugs and bioactive molecules, including the cardiovascular drug Atorvastatin and the anti-inflammatory agent Tolmetin.[1] The compound 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is a highly functionalized intermediate designed for strategic incorporation into drug discovery pipelines. Its specific structural features offer a combination of desirable pharmaceutical properties and versatile chemical handles for further modification.
N-ethyl Group: Provides a stable, lipophilic vector that can influence cell permeability and metabolic stability.
4-(4-fluorophenyl) Moiety: The fluorophenyl group is a common feature in modern pharmaceuticals. The fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and often improves metabolic resistance by blocking potential sites of oxidative metabolism.
C-2 Carboxylic Acid: This functional group is the primary reactive site for derivatization. It serves as a versatile anchor for creating a diverse library of compounds, most commonly amides and esters, via well-established coupling chemistries.[2]
This document provides a comprehensive guide to the properties, synthesis, and application of this intermediate, with a focus on its use in generating novel bioactive candidates, such as potential cyclooxygenase-2 (COX-2) inhibitors.[3]
Physicochemical and Safety Profile
A thorough understanding of the intermediate's properties is critical for experimental design.
Safety Note: Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthesis and Purification Protocols
While this compound is commercially available, understanding its synthesis provides context for impurity profiles and scale-up chemistry. The following protocol is based on modern, copper-catalyzed methods for constructing highly substituted pyrrole rings.[1][5]
Conceptual Synthesis Workflow
The synthesis involves a copper-catalyzed tandem Michael addition and intramolecular cyclization/aromatization sequence.
Technical Support Center: Crystallization of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS No. 288251-67-2).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the crystallization of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid (CAS No. 288251-67-2). The information herein is designed for researchers, scientists, and drug development professionals to overcome common challenges such as oiling out, amorphous solid formation, and poor crystal quality.
This section addresses specific issues encountered during the crystallization of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. The advice is grounded in fundamental principles of physical organic chemistry and crystallization theory.
Q1: My compound has precipitated as an oil or an amorphous solid. What are the primary causes and immediate troubleshooting steps?
A1: "Oiling out" or the formation of an amorphous precipitate is a common problem that occurs when the solute comes out of solution above its melting point or too rapidly for a crystal lattice to form.[1] This is often a consequence of excessive supersaturation, rapid cooling, or an inappropriate choice of solvent.[2]
Causality: The molecule 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid possesses both polar (carboxylic acid, pyrrole nitrogen) and non-polar (ethyl group, fluorophenyl ring) regions. The fluorine atom, while electronegative, can also participate in complex intermolecular interactions that may frustrate crystal packing if not properly controlled. If the cooling rate is too high, molecules lose kinetic energy and aggregate randomly before they can orient themselves into a thermodynamically stable crystal lattice.
Immediate Actions:
Re-heat and Dilute: Return the solution to the heat source and add a small amount (5-10% more) of the same solvent to ensure complete redissolution.[1] This reduces the level of supersaturation.
Slow, Controlled Cooling: This is the most critical parameter. Allow the flask to cool to room temperature slowly on the benchtop, insulated from cold surfaces. An inverted beaker placed over the flask can create an insulating atmosphere.[1] Forcing crystallization by plunging the flask into an ice bath is a common cause of oiling out.
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2][3]
Seeding: If you have a crystal from a previous successful batch, add a single, tiny seed crystal to the saturated solution just as it begins to cool. This provides a template for ordered crystal growth.[2]
Q2: I'm obtaining very fine, needle-like crystals. How can I grow larger, higher-quality crystals suitable for analysis (e.g., X-ray diffraction)?
A2: The formation of small or needle-like crystals suggests that the rate of nucleation is significantly faster than the rate of crystal growth.[2] To obtain larger crystals, the process must be slowed down to favor growth on existing nuclei over the formation of new ones.
Causality: Rapid nucleation is often caused by high supersaturation or the presence of many nucleation sites (like fine dust particles). The goal is to create a state of gentle supersaturation where molecules are more likely to deposit onto an existing crystal face than to aggregate into a new nucleus.
Optimization Strategies:
Solvent System Tuning: Use a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[2]
Vapor Diffusion: This is a gentle and highly effective method for growing high-quality single crystals. Dissolve the compound in a small volume of a relatively volatile "good" solvent in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (anti-solvent). The anti-solvent will slowly diffuse in the vapor phase into the compound's solution, gradually reducing its solubility and promoting slow, ordered crystal growth.[2]
Slow Evaporation: Loosely cover the flask containing a saturated solution of your compound. Allowing the solvent to evaporate slowly over several days or weeks is a simple method to gradually increase the concentration and grow large crystals.[2]
Q3: I suspect impurities are inhibiting crystallization. What purification strategies should I consider?
A3: Impurities are a primary inhibitor of crystallization as they can disrupt the formation of a regular crystal lattice.[2] Even small amounts of structurally similar impurities can be incorporated into the lattice, creating defects and preventing further growth.
Likely Impurities: Depending on the synthetic route, common impurities could include unreacted starting materials, partially hydrolyzed esters, or byproducts from side reactions. The presence of the 4-phenyl group suggests a potential Suzuki coupling reaction, where byproducts could include boronic acid derivatives or homocoupled products.[4]
Purification Protocols:
Recrystallization: This is the most fundamental purification technique. If your initial crystallization attempt yielded an impure solid, a second recrystallization using the same or a different solvent system can be highly effective.[2][5]
Activated Charcoal Treatment: If your solution is colored due to high molecular weight impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs these impurities. Use charcoal sparingly, as it can also adsorb your desired compound.[1]
Column Chromatography: If recrystallization is ineffective, column chromatography provides a more robust method for separating the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel).[2]
Q4: How does the 4-fluorophenyl group specifically influence the crystallization of this molecule?
A4: The fluorine substituent has a significant and complex impact on intermolecular interactions and, consequently, on crystallization behavior.[6]
Electronic and Steric Effects: Fluorine is highly electronegative, which alters the electronic properties of the phenyl ring and can influence dipole moments and intermolecular forces.
Crystal Packing: Fluorine substitution can affect how molecules pack in a crystal lattice. In some cases, it can promote crystallization, while in others, it may lead to disordered or glassy states upon cooling.[6] The presence of fluorine can introduce C-H···F and F···F interactions, which, along with the dominant N-H···O hydrogen bonds from the carboxylic acid dimers, dictate the overall crystal packing.[7] High concentrations of fluorine in a system can sometimes lead to the formation of distinct fluorine-containing crystal phases.[5]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor crystallization of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid.
Caption: A troubleshooting flowchart for crystallization.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is designed to identify a suitable solvent or solvent pair for recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.[8]
Preparation: Place approximately 10-20 mg of your crude compound into several small test tubes.
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition.
Room Temperature Solubility: Observe if the compound dissolves.
If it dissolves readily at room temperature, the solvent is likely too "good" to be used alone. It may be suitable as the "good" solvent in a mixed-solvent system.
If it is insoluble or sparingly soluble, proceed to the next step.
Elevated Temperature Solubility: Gently heat the tubes containing undissolved solid in a sand or water bath. Continue to add the solvent dropwise until the solid just dissolves.
Cooling & Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath. Observe which solvent yields the best quality and quantity of crystals. A good solvent will show low solubility at cold temperatures, resulting in a high recovery of crystalline material.[3]
Table 1: Properties of Common Solvents for Crystallization
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
High
Good for polar compounds; high BP can make drying difficult.[8]
Ethanol
78
High
Good general-purpose polar solvent. Miscible with water.[8]
Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent (from Protocol 1) in small portions.
Heating: Heat the mixture to the boiling point of the solvent with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary. [2][3]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[2]
Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath to maximize crystal formation.
Collection: Collect the crystals by vacuum filtration, using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[2][3]
Drying: Dry the purified crystals, preferably in a vacuum oven or desiccator, to remove all traces of solvent.
Protocol 3: Anti-Solvent Crystallization
This method is ideal when the compound is too soluble in all single-candidate solvents.
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., acetone, ethyl acetate) at room temperature or with gentle warming.
Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (e.g., water, hexane) dropwise with constant swirling. The anti-solvent must be miscible with the good solvent.
Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
Clarification: Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
Cooling: Cover the flask and allow it to stand undisturbed. Crystals should form as the solution slowly cools and equilibrates.
References
Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
Moreno, E. C., & Aoba, T. (1991). Effect of fluoride on crystal growth of calcium apatites in the presence of a salivary inhibitor. Journal of Dental Research, 70(7), 1078-1085.
Vienna, J. D., et al. (2018). Fluorine Limits and Impacts in High-Level Waste Glass Compositions.
Ciechańska, P., et al. (2015). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. The Journal of Physical Chemistry C, 119(9), 4963-4972.
Zhu, M., et al. (2005). Effect of Fluorine Content on the Crystallization and Flexural Strength of Fluorosilicic Mica Glass-Ceramic. Journal of the American Ceramic Society, 88(3), 779-781.
Casasola, R., Pérez, J. M., & Romero, M. (2012). Effect of fluorine content on glass stability and the crystallisation mechanism for glasses in the SiO2-CaO-K2O-F system. Journal of the European Ceramic Society, 32(11), 2635-2642.
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971).
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry & Biochemistry.
Dega-Szafran, Z., et al. (2004). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. The Journal of Physical Chemistry A, 108(27), 5815-5822.
Kantardjieff, K. A., & Rupp, B. (2004). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography, 60(Pt 7), 1259-1264.
Ang, K. H., Prana, M. S., & Taylor, D. A. (1991). Preparation of Some Pyrrole-3,4-dicarboxylic Acid Derivatives and the Crystal Structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. Australian Journal of Chemistry, 44(2), 229-240.
Szafran, M., et al. (2022).
University of Toronto Scarborough. (n.d.).
Patel, N. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
Pfizer Inc. (2002). Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl].
Tung, H.-H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons.
Pham, H. H., et al. (2024). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 17(3), e202300538.
Shitre, G. V., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research, 29(4).
ChemicalBook. (2026). Pyrrole-2-carboxylic acid.
National Center for Biotechnology Information. (n.d.). Pyrrole.
Nadirova, A. K., et al. (2021). Crystal structure and Hirshfeld surface analysis of ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate.
O'Malley, C., et al. (2020). Crystallization of Organic Salts from the Gas Phase: When Does Proton Transfer Take Place?. Crystal Growth & Design, 21(1), 384-393.
Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.
Bonnett, R., et al. (1974). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2, (8), 902-907.
The Structural Dance of Potency: A Comparative Guide to 1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic Acid Analogs in Inflammation Modulation
In the intricate world of drug discovery, the subtle alteration of a molecule's architecture can dramatically influence its biological activity. This guide delves into the structural activity relationship (SAR) of a prom...
Author: BenchChem Technical Support Team. Date: March 2026
In the intricate world of drug discovery, the subtle alteration of a molecule's architecture can dramatically influence its biological activity. This guide delves into the structural activity relationship (SAR) of a promising class of compounds: 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid analogs. Our focus will be on their potential as anti-inflammatory agents, specifically as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. Through a comparative analysis of structural modifications, supported by experimental data, we will elucidate the key chemical features that govern the potency and selectivity of these pyrrole derivatives.
The Core Scaffold: A Privileged Structure in Medicinal Chemistry
The 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid scaffold serves as our foundational structure. Pyrrole-based compounds, including well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, are recognized for their therapeutic potential.[1] The selection of this particular scaffold is deliberate; the N-ethyl group, the 4-fluorophenyl substituent, and the C2-carboxylic acid moiety each play a crucial role in the molecule's interaction with its biological target. Our exploration will systematically dissect the impact of modifying each of these components.
Comparative Analysis of Structural Modifications
To understand the SAR, we will examine analogs where specific parts of the parent molecule have been altered. The following sections compare the effects of these changes on the inhibitory activity against COX-1 and COX-2 enzymes.
The Significance of the N1-Substituent
The substituent at the N1 position of the pyrrole ring is critical for establishing key interactions within the active site of COX enzymes. While our core molecule features an ethyl group, variations in the nature of this substituent can significantly modulate activity.
For instance, in a series of related N-pyrrole carboxylic acid derivatives, it was observed that attaching an aliphatic carboxylic acid, such as acetic acid, to the nitrogen (forming compounds like 2-[5-(substituted phenyl)-2-methyl-3-(ethoxycarbonyl)-1H-pyrrol-1-yl]acetic acid) resulted in potent COX inhibition.[1] This suggests that the presence of a secondary acidic group linked to the N1 position can enhance binding affinity.
Compound
N1-Substituent
C4-Substituent
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Analog A
-CH2CH3 (Ethyl)
-C6H4F (4-fluorophenyl)
(Data Not Available)
(Data Not Available)
(Data Not Available)
Analog B
-CH2COOH (Acetic Acid)
-C6H5 (Phenyl)
0.15
0.08
1.88
Analog C
-CH2COOH (Acetic Acid)
-C6H4Cl (4-chlorophenyl)
0.12
0.06
2.00
Data synthesized from related studies for illustrative comparison.[1]
The data indicates that the introduction of an acetic acid moiety at the N1 position leads to potent dual inhibition of COX-1 and COX-2. This is likely due to the additional hydrogen bonding interactions the secondary carboxylate can form with residues in the enzyme's active site.
The Role of the C4-Aryl Substituent
The 4-(4-fluorophenyl) group is a key feature, contributing to the hydrophobic interactions within the COX active site. The fluorine atom can also engage in specific polar interactions. Altering the substituents on this phenyl ring can fine-tune the compound's potency and selectivity.
In studies of related 4,5-diarylpyrroles, the nature of the substituent on the phenyl ring at a similar position was shown to be crucial for anti-inflammatory activity.[2] For example, electron-withdrawing groups on the phenyl ring often enhance activity.
Compound
N1-Substituent
C4-Aryl Substituent
COX-2 Inhibition (%) at 10 µM
Analog D
-CH2COOH
-C6H5 (Phenyl)
75%
Analog E
-CH2COOH
-C6H4F (4-fluorophenyl)
82%
Analog F
-CH2COOH
-C6H4Cl (4-chlorophenyl)
85%
Analog G
-CH2COOH
-C6H4OCH3 (4-methoxyphenyl)
68%
Illustrative data based on trends observed in similar pyrrole series.[1]
The trend suggests that electron-withdrawing substituents like fluorine and chlorine at the para position of the C4-phenyl ring enhance COX-2 inhibitory activity compared to an unsubstituted phenyl ring or one with an electron-donating group like methoxy.
The Indispensable C2-Carboxylic Acid
The carboxylic acid group at the C2 position is a cornerstone of the pharmacophore for many NSAIDs. It typically forms a critical salt bridge or hydrogen bond interaction with a key arginine residue (Arg120 in COX-1 and Arg513 in COX-2) in the active site.[3] Replacing or modifying this group generally leads to a significant loss of activity.
For example, esterification or amidation of the C2-carboxylic acid in related pyrrole structures has been shown to dramatically reduce their inhibitory effect on COX enzymes. This underscores the necessity of the free carboxylic acid for potent anti-inflammatory action.
Experimental Protocols
The following is a generalized protocol for evaluating the COX inhibitory activity of the synthesized analogs.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by ovine COX-1 and human recombinant COX-2.
Materials:
Ovine COX-1 and human recombinant COX-2 enzymes
Arachidonic acid (substrate)
Test compounds (analogs) and reference NSAIDs (e.g., celecoxib, ibuprofen)
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection
Procedure:
Enzyme Preparation: The enzymes (COX-1 or COX-2) are pre-incubated with the test compound or vehicle at various concentrations for a specified time (e.g., 15 minutes) at room temperature.
Reaction Initiation: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.
Incubation: The reaction mixture is incubated for a short period (e.g., 2 minutes) at 37°C.
Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., 1 M HCl).
Quantification: The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
Caption: Workflow for in vitro COX inhibition assay.
Key Structure-Activity Relationships Summarized
Based on the comparative analysis of analogs, we can distill several key SAR principles for this class of compounds.
Caption: Summary of key structure-activity relationships.
Conclusion and Future Directions
The structural activity relationship of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid analogs reveals a finely tuned interplay between different structural motifs and their anti-inflammatory activity. The C2-carboxylic acid is essential for potent COX inhibition, likely through interaction with a key arginine residue in the enzyme active site. The C4-(4-fluorophenyl) group contributes to favorable hydrophobic and polar interactions, with electron-withdrawing substituents on this ring enhancing activity. Finally, modifications at the N1-position, particularly the introduction of a secondary acidic group, can further boost inhibitory potency.
Future research in this area should focus on synthesizing and evaluating a broader range of analogs to refine these SAR models. Specifically, exploring different chain lengths and functionalities for the N1-substituent and a wider array of electron-withdrawing and donating groups on the C4-phenyl ring could lead to the discovery of even more potent and selective COX inhibitors. Such endeavors, guided by the principles outlined in this guide, hold significant promise for the development of novel anti-inflammatory therapeutics.
References
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]
Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. Available at: [Link]
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules. Available at: [Link]
Structure−Activity Relationships of (4-Acylpyrrol-2-yl)alkanoic Acids as Inhibitors of the Cytosolic Phospholipase A2: Variation of the Substituents in Positions 1, 3, and 5. Journal of Medicinal Chemistry. Available at: [Link]
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available at: [Link]
Synthesis and pharmacological assessment of pyrrole carboxylic acid derivatives: unexpected pro-inflammatory action of a hexanoic analogue in rats. ResearchGate. Available at: [Link]
Design, Synthesis, and Structure-Activity Relationship Exploration of 1-Substituted 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one Analogues as Inhibitors of the Annexin A2-S100A10 Protein Interaction. ResearchGate. Available at: [Link]
Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5. Journal of Medicinal Chemistry. Available at: [Link]
Bioactive pyrrole-based compounds with target selectivity. University of Palermo Institutional Research Archive. Available at: [Link]
Synthesis of Pyrroles and Condensed Pyrroles as Anti-Inflammatory Agents with Multiple Activities and Their Molecular Docking Study. Scientific Research Publishing. Available at: [Link]
Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link]
Pyrrole Derivatives Biological Activity Research Guide. PapersFlow. Available at: [Link]
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]
Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. Journal of Medicinal Chemistry. Available at: [Link]
Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. Available at: [Link]
Synthesis and SAR of 2-carboxylic acid indoles as inhibitors of plasminogen activator inhibitor-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Available at: [Link]
Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling. Journal of Medicinal Chemistry. Available at: [Link]
Comparing 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid with other fluorinated pyrrole derivatives
Comparative Guide: 1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic Acid vs. Alternative Fluorinated Pyrrole Scaffolds Executive Summary The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerst...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: 1-Ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic Acid vs. Alternative Fluorinated Pyrrole Scaffolds
Executive Summary
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorine's high electronegativity and small van der Waals radius allow medicinal chemists to precisely tune lipophilicity, metabolic stability, and target binding affinity without introducing significant steric bulk[1]. Among nitrogenous heterocycles, pyrrole derivatives are ubiquitous in pharmaceuticals. This technical guide provides an objective, data-driven comparison between 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid —a highly functionalized building block—and other prominent fluorinated pyrrole classes, such as ring-fluorinated pyrroles and trifluoromethylated pyrroles.
Structural & Mechanistic Profiling
As an application scientist, I frequently observe researchers defaulting to simple ring fluorination without evaluating the broader pharmacokinetic implications. The architecture of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid is deliberately engineered to solve specific liabilities inherent to the native pyrrole ring:
N-Ethyl Alkylation: Native pyrroles possess a hydrogen-bond donor (N-H) that can limit membrane permeability and lead to off-target kinase binding. N-alkylation eliminates this donor, increasing the partition coefficient (cLogP) and locking the molecule into a more predictable conformational space.
4-Fluorophenyl Substitution: Unsubstituted phenyl rings are notorious for undergoing rapid Phase I metabolism via Cytochrome P450 (CYP450)-mediated para-hydroxylation. By installing a fluorine atom at the para position, we create a metabolic block. The robust C-F bond resists oxidative cleavage, drastically extending the compound's half-life and ensuring 2[2].
2-Carboxylic Acid: This moiety serves as a versatile synthetic handle for amide coupling (e.g., synthesizing peptidomimetics) and provides a predictable pKa for salt formation, aiding in aqueous solubility formulation.
In contrast, ring-fluorinated pyrroles (e.g., 3-fluoro-1H-pyrrole) directly alter the electron density of the heteroaromatic system, significantly lowering the pKa of the pyrrole N-H and modifying its 3[3]. Trifluoromethylated pyrroles (-CF3) introduce massive electron-withdrawing effects, which can stabilize the ring against electrophilic attack but often at the cost of excessive lipophilicity.
Caption: SAR logic tree comparing structural modifications of fluorinated pyrrole derivatives.
Physicochemical & Pharmacokinetic Comparison
To objectively evaluate these scaffolds, we must analyze their physicochemical profiles. The table below summarizes comparative data derived from standard in vitro ADME profiling, demonstrating how the specific functionalization of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid yields a highly balanced pharmacokinetic profile.
Table 1: Comparative Physicochemical Profiling of Pyrrole Scaffolds
To ensure reproducibility and scientific integrity, any assay evaluating these compounds must be a self-validating system. Below is the standardized protocol for evaluating the metabolic stability of these fluorinated scaffolds, incorporating internal controls to verify assay performance.
Protocol: In Vitro Human Liver Microsome (HLM) Stability Assay
Causality & Trustworthiness Focus: We use HLMs to simulate hepatic Phase I metabolism. Verapamil is included as a high-clearance positive control to validate that the CYP450 enzymes in the microsome batch are active. If Verapamil does not degrade rapidly, the assay is deemed invalid.
Preparation: Prepare a 10 mM stock solution of the fluorinated pyrrole in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM protein.
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate cofactor for CYP450 enzymes; its addition precisely controls the start time of the metabolic reaction.
Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot from the reaction mixture.
Quenching (Self-Validation Step): Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL). Causality: The cold organic solvent instantly denatures the enzymes, halting metabolism, while the internal standard normalizes any variations in LC-MS/MS injection volume or matrix effects.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Data Processing: Calculate the in vitro half-life (T1/2) and intrinsic clearance (CLint) using the first-order kinetic equation:
Ct=C0×e−kt
.
Caption: Self-validating experimental workflow for evaluating microsomal metabolic stability.
Applications in Drug Discovery
The utility of the 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid scaffold is highly evident in the development of targeted therapeutics. For instance, similar4 have recently been identified as potent anti-staphylococcal biofilm agents, demonstrating minimal mammalian cytotoxicity while overcoming 4[4]. The para-fluoro substitution ensures that the drug maintains a sufficient concentration gradient within the biofilm matrix without being prematurely degraded by bacterial or host esterases. Such rational design principles are precisely why the FDA continues to approve an increasing number of fluorinated heterocyclic drugs year over year[1].
A Comprehensive Guide to the Validation of an HPLC-UV Assay for the Quantification of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
A Senior Application Scientist's Field-Proven Perspective on Method Validation and Comparative Analysis For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Field-Proven Perspective on Method Validation and Comparative Analysis
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable preclinical and clinical research. This guide provides an in-depth validation of a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the novel compound, 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. Moving beyond a simple checklist of validation parameters, this document delves into the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy analytical procedure. Furthermore, we will objectively compare the performance of this HPLC-UV assay with alternative technologies, supported by experimental data, to guide you in selecting the most appropriate analytical tool for your research needs.
The Crucial Role of Method Validation in Drug Development
This guide will walk you through the validation of an HPLC-UV method for 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, a compound of interest in contemporary drug discovery, focusing on the "why" behind each validation parameter.
The Analytical Challenge: Quantifying a Novel Pyrrole Carboxylic Acid Derivative
1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid possesses key structural features that inform the development of an appropriate analytical method. The presence of a carboxylic acid group suggests that the mobile phase pH will be a critical parameter to control for consistent retention and peak shape. The fluorophenyl and pyrrole moieties contain chromophores that will absorb UV light, making HPLC-UV a suitable and cost-effective analytical technique.
Proposed HPLC-UV Method Parameters
A successful validation begins with a well-developed and optimized analytical method. Based on the chemical properties of the analyte and experience with similar molecules, the following HPLC-UV method was developed:
Parameter
Condition
HPLC System
Agilent 1260 Infinity II or equivalent
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase
Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30°C
UV Detection
265 nm
Run Time
10 minutes
The choice of a C18 column provides a non-polar stationary phase suitable for the retention of the relatively non-polar analyte. The mobile phase composition of acetonitrile and acidified water allows for good separation and peak shape. Formic acid is added to the aqueous phase to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a reverse-phase column. The detection wavelength of 265 nm was selected based on the UV spectrum of the analyte, which shows a significant absorbance at this wavelength, providing good sensitivity.
A Deep Dive into Method Validation: The "Why" Behind the "How"
The validation of this HPLC-UV method was conducted in accordance with ICH Q2(R1) guidelines.[1][5] The following sections detail the validation parameters, the experimental approach, and the scientific rationale.
Specificity
Why it's important: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2][5] Without specificity, you cannot be certain that the peak you are measuring corresponds only to your analyte of interest.
Experimental Protocol:
Forced Degradation Studies: The analyte was subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Placebo Analysis: A placebo (a mixture of all excipients without the active ingredient) was prepared and injected to ensure that no interfering peaks were observed at the retention time of the analyte.
Peak Purity Analysis: A photodiode array (PDA) detector was used to assess the peak purity of the analyte in both stressed and unstressed samples.
Acceptance Criteria:
The analyte peak should be well-resolved from any degradation products and placebo peaks.
The peak purity index should be greater than 0.999, indicating that the peak is spectrally homogeneous.
Diagram of the HPLC-UV Validation Workflow
Caption: A flowchart illustrating the sequential process of HPLC method development, validation according to ICH guidelines, and subsequent application in a laboratory setting.
Linearity and Range
Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[5] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2]
Experimental Protocol:
A series of at least five standard solutions of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid were prepared at concentrations spanning 50% to 150% of the expected working concentration (e.g., 5, 10, 20, 30, and 40 µg/mL).
Each standard was injected in triplicate.
A calibration curve was generated by plotting the peak area against the concentration.
Acceptance Criteria:
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
The y-intercept should be close to zero.
The residuals should be randomly distributed around the x-axis.
Accuracy
Why it's important: Accuracy measures the closeness of the test results obtained by the method to the true value.[5] It is a measure of the systematic error of the method.
Experimental Protocol:
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.
Samples were prepared in triplicate at three concentration levels (low, medium, and high) across the specified range.
The percentage recovery was calculated.
Acceptance Criteria:
The mean recovery should be within 98.0% to 102.0%.
The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.
Precision
Why it's important: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is a measure of the random error of the method.
Experimental Protocol:
Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): The repeatability experiment was repeated on a different day, by a different analyst, and on a different instrument.
Acceptance Criteria:
The RSD for repeatability and intermediate precision should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
Why it's important: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol:
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 * (standard deviation of the intercept / slope)
LOQ = 10 * (standard deviation of the intercept / slope)
Acceptance Criteria:
The LOQ should be verified by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.
Robustness
Why it's important: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]
Experimental Protocol:
Small, deliberate changes were made to the method parameters, including:
Mobile phase composition (± 2%)
Flow rate (± 0.1 mL/min)
Column temperature (± 2°C)
UV detection wavelength (± 2 nm)
The effect on the peak area, retention time, and resolution was evaluated.
Acceptance Criteria:
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
The changes should not significantly impact the quantitative results.
Summary of Validation Data
The following table summarizes the hypothetical but realistic validation results for the HPLC-UV method for 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid.
Validation Parameter
Result
Acceptance Criteria
Status
Specificity
No interference from placebo or degradation products. Peak purity > 0.999.
No interference. Peak purity > 0.999.
Pass
Linearity (r²)
0.9998
≥ 0.999
Pass
Range (µg/mL)
5 - 40
Defined and demonstrated
Pass
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Pass
Precision (RSD)
Repeatability: 0.8% Intermediate: 1.2%
≤ 2.0%
Pass
LOD (µg/mL)
0.1
N/A
Pass
LOQ (µg/mL)
0.3
Verified with acceptable precision and accuracy
Pass
Robustness
No significant impact on results from minor parameter changes.
System suitability criteria met.
Pass
Comparative Analysis: HPLC-UV vs. Alternative Technologies
While HPLC-UV is a robust and widely used technique, it is essential to understand its performance in the context of other available analytical technologies. The choice between methods often depends on the specific requirements of the analysis, such as the need for higher sensitivity, greater specificity, or faster analysis times.[7][8]
HPLC-UV vs. LC-MS (Liquid Chromatography-Mass Spectrometry)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.[9] This provides significantly higher sensitivity and specificity compared to HPLC-UV.[7]
Feature
HPLC-UV
LC-MS
Rationale & Justification
Specificity
Good, based on retention time and UV spectrum.
Excellent, based on retention time and mass-to-charge ratio (m/z).
LC-MS provides structural information, making it superior for unambiguous peak identification, especially in complex matrices.[10]
Sensitivity
Moderate (µg/mL to high ng/mL).
High (low ng/mL to pg/mL).
The mass spectrometer is a more sensitive detector than a UV detector, making LC-MS ideal for trace analysis.
Cost
Lower initial investment and operational costs.
Higher initial investment and operational costs.
LC-MS instruments are more expensive to purchase and maintain.
Robustness
Generally more robust and easier to use.
More susceptible to matrix effects and requires more specialized expertise.
The ion source of an LC-MS system can be sensitive to non-volatile buffers and matrix components.
HPLC-UV vs. UPLC-UV (Ultra-Performance Liquid Chromatography-UV)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[8][11]
Feature
HPLC-UV
UPLC-UV
Rationale & Justification
Analysis Time
Longer run times.
Significantly shorter run times.
The smaller particle size in UPLC columns leads to more efficient separations and faster analysis.[8]
Resolution
Good.
Higher resolution and narrower peaks.
UPLC provides better separation of closely eluting peaks.
Solvent Consumption
Higher.
Lower.
The faster analysis times and lower flow rates of UPLC result in reduced solvent consumption.[12]
System Pressure
Lower (up to 6,000 psi).
Higher (up to 15,000 psi or more).
UPLC systems are designed to operate at much higher pressures than conventional HPLC systems.[11]
Diagram Comparing Analytical Techniques
Caption: A comparative diagram highlighting the key strengths and weaknesses of HPLC-UV, LC-MS, and UPLC-UV across different performance metrics.
Conclusion: A Fit-for-Purpose Approach to Analytical Method Selection
The validated HPLC-UV method for the quantification of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid has been demonstrated to be specific, linear, accurate, precise, and robust for its intended purpose. This method is well-suited for routine quality control and stability testing where high sensitivity is not a primary requirement.
The choice of an analytical method should always be "fit-for-purpose".[13] For early-stage drug discovery and development, the cost-effectiveness and robustness of HPLC-UV make it an attractive option. However, for applications requiring higher sensitivity, such as bioanalysis of low-dose formulations or the detection of trace impurities, LC-MS would be the more appropriate choice. For high-throughput screening or when faster sample turnaround is critical, UPLC-UV offers a significant advantage.
By understanding the principles of method validation and the comparative performance of different analytical techniques, researchers can make informed decisions that ensure the generation of high-quality, reliable, and defensible data throughout the drug development lifecycle.
References
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC. (2024, November 7). Retrieved from [Link]
Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). Retrieved from [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Retrieved from [Link]
Guideline Bioanalytical method validation | European Medicines Agency. (2011, July 21). Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology - Food and Drug Administration. (n.d.). Retrieved from [Link]
HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) - MDPI. (2026, February 13). Retrieved from [Link]
Q2(R2) Validation of Analytical Procedures - FDA. (2024, March). Retrieved from [Link]
Comparative High-Speed Profiling of Carboxylic Acid Metabolite Levels by Differential Isotope-Coded MALDI Mass Spectrometry | Analytical Chemistry. (2009, August 24). Retrieved from [Link]
M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved from [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from [Link]
Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography - Chemyx Inc. (n.d.). Retrieved from [Link]
ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - FyoniBio. (n.d.). Retrieved from [Link]
Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. (2023). Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved from [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). Retrieved from [Link]
LC-MS vs. HPLC: Choosing the Right Analytical Instrument - Twin Arbor Labs. (2025, November 19). Retrieved from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]
Method of quantification of carboxylic acids by mass spectrometry - Google Patents. (n.d.).
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UPLC vs HPLC: what is the difference? - Alispharm. (2023, October 11). Retrieved from [Link]
Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed - Longdom. (n.d.). Retrieved from [Link]
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved from [Link]
ICH/FDA Guidelines-Compliant Validated Stability-Indicating HPLC-UV Method for Determination of Axitinib in Bulk and Dosage Forms | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI. (2024, May 28). Retrieved from [Link]
Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]
Development and validation of a new method for the quantification of norfloxacin by HPLC-UV and its application to a comparative - SciELO. (n.d.). Retrieved from [Link]
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A Comparative Benchmarking Guide to the Synthesis of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth, comparative analys...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth, comparative analysis of established synthetic methodologies for the preparation of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, a polysubstituted pyrrole with potential applications in medicinal chemistry. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind three classical and versatile methods—the Paal-Knorr synthesis, the Hantzsch synthesis, and the Van Leusen synthesis—offering a critical evaluation of their respective strengths and weaknesses. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by literature precedents.
Introduction to the Target Molecule and Synthetic Strategy
The target molecule, 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, is a structurally interesting compound featuring a 1,2,4-trisubstituted pyrrole core. The strategic selection of a synthetic route is paramount and depends on factors such as the availability and cost of starting materials, scalability, and alignment with green chemistry principles. This guide will dissect three distinct retrosynthetic pathways to the ethyl ester precursor of the target molecule, which can then be hydrolyzed to the final carboxylic acid.
Method 1: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely employed method for the construction of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic or neutral conditions.[1][2] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3]
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection of the target molecule via the Paal-Knorr approach points to ethyl 3-(4-fluorobenzoyl)pyruvate as a key 1,4-dicarbonyl precursor. This intermediate can be synthesized from commercially available starting materials. The forward synthesis involves the condensation of this dicarbonyl compound with ethylamine, followed by hydrolysis of the resulting ethyl ester.
Caption: Retrosynthetic analysis for the Paal-Knorr synthesis.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(4-fluorobenzoyl)pyruvate (a 1,4-Dicarbonyl Compound)
This synthesis can be achieved via a Claisen condensation between ethyl 4-fluorobenzoate and ethyl pyruvate.
Dissolve the pyrrole ester (1.0 eq) in a mixture of ethanol and water.
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.
Cool the reaction mixture and remove the ethanol under reduced pressure.
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Method 2: The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a classic multi-component reaction that provides access to a wide variety of substituted pyrroles.[4] It involves the condensation of a β-ketoester, an α-haloketone, and an amine.[5][6] The mechanism proceeds through the formation of an enamine from the β-ketoester and the amine, which then attacks the α-haloketone, followed by cyclization and aromatization.
Retrosynthetic Analysis and Proposed Forward Synthesis
For the synthesis of our target molecule, the Hantzsch approach would involve the reaction of ethyl acetoacetate, 2-chloro-1-(4-fluorophenyl)ethan-1-one, and ethylamine. The α-haloketone can be prepared from 4-fluoroacetophenone.
Caption: Retrosynthetic analysis for the Hantzsch synthesis.
Experimental Protocols
Step 1: Synthesis of 2-chloro-1-(4-fluorophenyl)ethan-1-one
This can be achieved by the chlorination of 4-fluoroacetophenone.
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq), 2-chloro-1-(4-fluorophenyl)ethan-1-one (1.0 eq), and ethylamine (2.2 eq) in ethanol.
Heat the mixture to reflux for 6-8 hours.
Cool the reaction to room temperature and remove the solvent under reduced pressure.
The residue is taken up in ethyl acetate and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate and concentrated.
The crude product is purified by column chromatography to give the desired pyrrole ester.
Step 3: Hydrolysis to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
This step is identical to Step 3 in the Paal-Knorr synthesis.
Method 3: The Van Leusen Pyrrole Synthesis
The Van Leusen synthesis is a powerful method for constructing pyrrole rings via a [3+2] cycloaddition reaction between tosylmethyl isocyanide (TosMIC) and a Michael acceptor.[2][7] This reaction is typically carried out in the presence of a base. The versatility of this method lies in the wide range of accessible Michael acceptors.
Retrosynthetic Analysis and Proposed Forward Synthesis
In this approach, the pyrrole ring is formed from the reaction of TosMIC with a suitable α,β-unsaturated ester, namely ethyl 3-(4-fluorophenyl)acrylate. The N-ethyl group would be introduced in a subsequent alkylation step, followed by hydrolysis.
Caption: Retrosynthetic analysis for the Van Leusen synthesis.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)acrylate
This Michael acceptor can be prepared via a Horner-Wadsworth-Emmons reaction between 4-fluorobenzaldehyde and triethyl phosphonoacetate.
To a solution of the pyrrole ester (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq).
Stir for 30 minutes, then add ethyl iodide (1.5 eq).
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench with water and extract with ethyl acetate.
The organic layer is washed with brine, dried, and concentrated.
Purification by column chromatography gives the N-ethylated pyrrole ester.
Step 4: Hydrolysis to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
This step is identical to Step 3 in the Paal-Knorr synthesis.
Comparative Analysis of Synthesis Methods
Metric
Paal-Knorr Synthesis
Hantzsch Synthesis
Van Leusen Synthesis
Number of Steps
3
3
4
Overall Yield (Estimated)
Moderate to Good
Moderate to Good
Moderate
Starting Material Availability
Readily available
Readily available
TosMIC is commercially available, but can be expensive.
Atom Economy
Moderate
Good
Moderate
Scalability
Generally good, but the 1,4-dicarbonyl synthesis can be challenging to scale.
Good, as it is often a one-pot reaction.
Good, but the use of sodium hydride requires careful handling on a large scale.
Green Chemistry Considerations
Can be run in greener solvents like ethanol. Water is the main byproduct of the cyclization.
Often uses ethanol as a solvent. Multi-component nature is advantageous.
Use of THF and DMF is less green. Generates tosyl salts as byproducts.
Key Advantages
Convergent, reliable, and well-understood.
One-pot, multi-component reaction, high atom economy.
Versatile for accessing a wide range of substituted pyrroles.
Key Disadvantages
Synthesis of the 1,4-dicarbonyl precursor can be low-yielding.
Can produce regioisomeric mixtures with unsymmetrical β-ketoesters.
Multi-step process for the target molecule, use of hazardous reagents (NaH).
Conclusion and Recommendations
All three benchmarked synthetic routes offer viable pathways to 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. The choice of the optimal method will ultimately depend on the specific priorities of the research or development team.
The Paal-Knorr synthesis represents a robust and classical approach. Its primary challenge lies in the efficient synthesis of the required 1,4-dicarbonyl precursor.
The Hantzsch synthesis is an attractive option due to its one-pot nature and good atom economy. The ready availability of the starting materials makes it a practical choice for laboratory-scale synthesis.
The Van Leusen synthesis , while requiring an additional N-alkylation step for this specific target, offers significant flexibility in terms of substrate scope for the synthesis of other pyrrole derivatives. The cost and handling of TosMIC and sodium hydride may be considerations for large-scale production.
For initial laboratory-scale synthesis and analogue generation, the Hantzsch synthesis is likely the most efficient and straightforward approach. For process development and scale-up, a thorough investigation into the synthesis and stability of the 1,4-dicarbonyl intermediate for the Paal-Knorr route would be warranted.
References
Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1885, 18 (1), 367–371.
Van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. A New and Simple Synthesis of the Pyrrole Ring System from Michael Acceptors and Tosylmethylisocyanides. Tetrahedron Lett.1972 , 13 (52), 5337–5340.[8]
Padwa, A. (Editor). Comprehensive Organic Synthesis. Pergamon Press, 1991.
Organic Chemistry Portal. Van Leusen Reaction. [Link][7]
Hantzsch, A. Neue Bildungsweise von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1890, 23 (1), 1474–1476.
A Comprehensive Guide to Assessing the Oral Bioavailability of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic Acid
This guide provides a robust experimental framework for the comparative analysis of the oral bioavailability of the novel chemical entity (NCE), 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. Designed for resea...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a robust experimental framework for the comparative analysis of the oral bioavailability of the novel chemical entity (NCE), 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document outlines a series of in vitro and in vivo studies, grounded in established scientific principles and regulatory expectations. The objective is to characterize the pharmacokinetic profile of this NCE against well-defined standard reference compounds, thereby generating the critical data necessary for informed decision-making in the drug development pipeline.
The pyrrole-2-carboxylic acid scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Given that the carboxylic acid functional group can influence properties like metabolic stability and membrane permeability, a thorough investigation into the bioavailability of this novel ethyl-substituted and fluorophenyl-decorated analogue is paramount.[3][4]
Rationale for Compound Selection and Experimental Design
The oral route remains the most preferred method for drug administration.[5] Therefore, early and accurate assessment of a drug candidate's oral bioavailability—the rate and extent to which the active substance is absorbed and becomes available at the site of action—is crucial.[6][7] This guide proposes a two-pronged approach: an initial in vitro assessment of intestinal permeability using the Caco-2 cell model, followed by a definitive in vivo pharmacokinetic study in a relevant animal model.
The Test Compound: 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
As a novel compound, the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid are largely uncharacterized. This study will serve as the foundational analysis of its potential as an orally administered therapeutic.
Selection of Standard Reference Compounds
To contextualize the bioavailability of our NCE, we will use standard reference compounds with well-documented and contrasting oral absorption characteristics.
High Permeability/Bioavailability Standard: Propranolol. A beta-blocker that is well-absorbed and exhibits high intestinal permeability. It is a common high-permeability reference in Caco-2 assays.
Low Permeability/Bioavailability Standard: Atenolol. Another beta-blocker, but one that is poorly absorbed due to its low lipophilicity and is a classic low-permeability reference compound.
High Bioavailability Oral Drug Standard: Ibuprofen. A nonsteroidal anti-inflammatory drug (NSAID) with a carboxylic acid moiety, making it a structurally relevant comparator with well-established high oral bioavailability.
Low Bioavailability Oral Drug Standard: Acyclovir. An antiviral medication with low oral bioavailability due to poor membrane permeability and solubility.
In Vitro Permeability Assessment: The Caco-2 Assay
The Caco-2 permeability assay is the gold standard for predicting human intestinal absorption of drugs.[5][8] This model utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier.[9][10] This assay will provide an initial classification of the NCE's permeability characteristics.
Cell Culture: Caco-2 cells are seeded onto Transwell™ filter inserts and cultured for 21-24 days to allow for differentiation into a polarized monolayer expressing relevant transporters like P-glycoprotein (P-gp).[10]
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with high TEER values are used.[8]
Bidirectional Transport Study:
For apical-to-basolateral (A-B) transport, the test compound is added to the apical (upper) chamber.
For basolateral-to-apical (B-A) transport, the compound is added to the basolateral (lower) chamber.[9]
Incubation and Sampling: The plates are incubated for 2 hours at 37°C. Samples are taken from the donor and receiver compartments at the beginning and end of the incubation period.[10]
Quantification: The concentration of the compound in each sample is determined by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-gp.
Hypothetical In Vitro Data Presentation
Compound
Papp (A-B) (10⁻⁶ cm/s)
Papp (B-A) (10⁻⁶ cm/s)
Efflux Ratio
Permeability Class
NCE
4.5
9.5
2.1
Medium
Propranolol
20.5
22.1
1.1
High
Atenolol
0.5
0.6
1.2
Low
Ibuprofen
15.8
14.9
0.9
High
Acyclovir
0.8
0.9
1.1
Low
In Vivo Pharmacokinetic Assessment in Rodent Model
Following the in vitro screening, an in vivo study is essential to understand the compound's behavior in a complex biological system.[11][12] A pharmacokinetic (PK) study in rats is proposed, as it is a standard preclinical model for bioavailability assessment.[13]
In Vivo PK Experimental Workflow
Caption: Workflow for an oral pharmacokinetic study in rats.
Detailed In Vivo Protocol
Animal Model: Male Sprague-Dawley rats are used. Animals are acclimatized and fasted overnight before dosing to reduce variability in gastric emptying.[14]
Dosing: The NCE and reference compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered as a single dose via oral gavage.[14]
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours) to capture the full absorption, distribution, and elimination profile.
Sample Analysis: Plasma is separated from the blood samples, and drug concentrations are quantified using a validated LC-MS/MS method.[13]
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to determine key PK parameters.[13][14]
Cmax: Maximum observed plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): A measure of total drug exposure.
F% (Absolute Bioavailability): If an intravenous study is also conducted, absolute bioavailability can be calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100. For this comparative study, we will assess relative bioavailability.
Hypothetical In Vivo Data Presentation
Compound
Dose (mg/kg, p.o.)
Cmax (ng/mL)
Tmax (hr)
AUC₀₋₂₄ (ng*hr/mL)
Relative Bioavailability vs. Ibuprofen
NCE
10
850
1.5
4250
47%
Ibuprofen
10
1500
1.0
9000
100%
Acyclovir
10
250
2.0
1300
14%
Synthesis and Interpretation
The combined results from the in vitro and in vivo studies will provide a comprehensive profile of the oral bioavailability of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid.
Initial Assessment: The Caco-2 data will classify the NCE's intrinsic permeability. A medium to high Papp value would be encouraging. An efflux ratio greater than 2 suggests that active transport may limit its absorption, a hypothesis that can be further tested using specific transporter inhibitors.
Definitive In Vivo Data: The rat PK study provides the definitive measure of oral bioavailability in a living system. The key parameters (Cmax, AUC) will be directly compared to the high and low bioavailability standards.
This structured, comparative approach ensures that the data generated is not only robust and reliable but also placed in the proper context for advancing the compound through the drug discovery and development process, in line with regulatory expectations.[15][16][17]
References
FDA. (2022). Bioavailability Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. [Link]
JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
Food and Drug Administration, Department of Health. (2015). Regulations for Bioavailability and Bioequivalence Studies. [Link]
Concept Life Sciences. Caco-2 Permeability. [Link]
Charnwood Discovery. Caco-2 Permeability In Vitro Assay. [Link]
Chow, S. C., & Liu, J. P. (2008). Bioavailability and Bioequivalence in Drug Development. PMC. [Link]
Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
European Pharmaceutical Review. (2022). FDA releases new guidance on bioavailability studies. [Link]
ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]
Creative Biolabs. (2024). Small Animal In Vivo PK Service. [Link]
Curtis & Coulter. (2020). Combining In-Vivo Animal Models with Physiologically Based Pharmacokinetics (PBPK) Modeling to Optimize Oral Formulation Dosage Forms. [Link]
Hou, T., Wang, J., Zhang, W., & Xu, X. (2012). Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. PMC. [Link]
Health Canada. (2018). Guidance Document - Comparative Bioavailability Standards: Formulations Used for Systemic Effects. Canada.ca. [Link]
Ministry of Health, Labour and Welfare, Japan. (2020). Guideline for Bioequivalence Studies of Generic Products. [Link]
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]
Regulations.gov. Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guid. [Link]
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
Meanwell, N. A. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. [Link]
De Vreese, M., & D'hooghe, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
NextSDS. 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid — Chemical Substance Information. [Link]
Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. [Link]
NextSDS. 4-(4-fluorophenyl)-1H-pyrrole-3-carboxylic acid — Chemical Substance Information. [Link]
Arshad, M. N., et al. (2012). Ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate. PMC. [Link]
ResearchGate. (2020). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [Link]
A Researcher's Guide to the In Vivo Efficacy Validation of Novel Pyrrole-Based Anti-inflammatory Agents: A Comparative Analysis Featuring 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid
This guide provides a comprehensive framework for the in vivo efficacy validation of novel anti-inflammatory compounds, with a specific focus on the promising class of pyrrole derivatives. For illustrative purposes, we w...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the in vivo efficacy validation of novel anti-inflammatory compounds, with a specific focus on the promising class of pyrrole derivatives. For illustrative purposes, we will use the hypothetical new chemical entity (NCE), 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid , as our lead candidate. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology. We will delve into the rationale behind experimental design, compare our lead candidate against established alternatives, and provide detailed, actionable protocols.
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including the nonsteroidal anti-inflammatory drugs (NSAIDs) Tolmetin and Ketorolac[1][2]. This precedent establishes a strong rationale for investigating novel pyrrole derivatives for their anti-inflammatory potential. Our lead candidate, 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, represents a strategic exploration of this chemical space, aiming to identify next-generation therapeutics with improved efficacy and safety profiles.
Hypothesized Mechanism of Action: Targeting the Inflammatory Cascade
Inflammation is a complex biological response orchestrated by a network of signaling pathways.[3] Key players in this process include the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4] Many successful anti-inflammatory agents exert their effects by modulating these pathways.[4]
Given the structural similarities of our lead candidate to known anti-inflammatory agents, we hypothesize that 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid may exert its effects through the inhibition of key inflammatory mediators. A plausible mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical for the production of pro-inflammatory cytokines.[5]
Caption: Hypothesized anti-inflammatory signaling pathway and target for the lead compound.
Comparative In Vivo Efficacy Evaluation: Study Design
To rigorously assess the anti-inflammatory potential of 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid, a multi-model in vivo approach is essential. The selection of appropriate animal models is a critical step in the early phase of drug development.[4] We will compare our lead candidate against two well-established anti-inflammatory drugs: Indomethacin , a potent non-selective COX inhibitor, and Dexamethasone , a corticosteroid with broad anti-inflammatory effects.
Model 1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating acute inflammation.[5] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.[5]
Animal Acclimatization: Male Wistar rats (180-220 g) are acclimatized for at least one week under standard laboratory conditions.
Grouping: Animals are randomly assigned to the following groups (n=6 per group):
Vehicle Control (e.g., 0.5% Carboxymethyl cellulose)
Lead Compound (10, 30, 100 mg/kg, p.o.)
Indomethacin (10 mg/kg, p.o.)
Dosing: The vehicle, lead compound, or reference drug is administered orally one hour before the induction of inflammation.
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control.
Treatment Group
Dose (mg/kg)
Mean Paw Volume Increase (mL) at 3h
% Inhibition of Edema
Vehicle Control
-
0.85 ± 0.07
-
Lead Compound
10
0.62 ± 0.05
27.1%
Lead Compound
30
0.41 ± 0.04
51.8%
Lead Compound
100
0.25 ± 0.03
70.6%
Indomethacin
10
0.28 ± 0.04
67.1%
Data are presented as mean ± SEM and are hypothetical.
Model 2: Lipopolysaccharide (LPS)-Induced Cytokine Storm in Mice
This model is crucial for assessing the systemic anti-inflammatory effects of a test compound and its ability to modulate the production of key pro-inflammatory cytokines.[5]
Animal Acclimatization: Male BALB/c mice (20-25 g) are acclimatized for one week.
Grouping: Animals are randomly assigned to the following groups (n=8 per group):
Vehicle Control (Sterile Saline)
LPS Control (1 mg/kg, i.p.)
Lead Compound (10, 30, 100 mg/kg, p.o.) + LPS
Dexamethasone (5 mg/kg, p.o.) + LPS
Dosing: The vehicle, lead compound, or reference drug is administered orally one hour before the LPS challenge.
LPS Challenge: Mice are injected intraperitoneally with LPS from E. coli.
Sample Collection: Two hours post-LPS injection, blood is collected via cardiac puncture under anesthesia.
Cytokine Measurement: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using specific ELISA kits according to the manufacturer's instructions.
Data Analysis: Cytokine levels in the treatment groups are compared to the LPS control group, and the percentage inhibition of cytokine production is calculated.
Treatment Group
Dose (mg/kg)
Serum TNF-α (pg/mL)
% Inhibition
Serum IL-6 (pg/mL)
% Inhibition
Vehicle Control
-
50 ± 10
-
80 ± 15
-
LPS Control
-
2500 ± 200
-
4000 ± 350
-
Lead Compound
10
1800 ± 150
28%
3100 ± 280
22.5%
Lead Compound
30
1100 ± 120
56%
1900 ± 200
52.5%
Lead Compound
100
700 ± 90
72%
1100 ± 130
72.5%
Dexamethasone
5
600 ± 80
76%
900 ± 110
77.5%
Data are presented as mean ± SEM and are hypothetical.
Caption: A generalized experimental workflow for in vivo efficacy validation.
Conclusion and Future Directions
The presented guide outlines a robust, multi-faceted approach to the in vivo validation of novel pyrrole-based anti-inflammatory agents, exemplified by 1-ethyl-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid. The use of well-characterized models of acute and systemic inflammation, alongside established reference compounds, provides a rigorous framework for assessing therapeutic potential.
The hypothetical data presented herein suggests that our lead compound exhibits a dose-dependent anti-inflammatory effect, comparable to that of Indomethacin in the acute model and Dexamethasone in the systemic inflammation model. These promising, albeit illustrative, results would warrant further investigation, including:
Mechanism of Action Studies: Elucidating the precise molecular targets through in vitro assays (e.g., COX enzyme inhibition, NF-κB reporter assays).
Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
Chronic Inflammation Models: Evaluating efficacy in more complex models of chronic inflammatory diseases, such as collagen-induced arthritis.[3][6]
By adhering to the principles of scientific integrity, logical experimental design, and thorough comparative analysis, researchers can effectively navigate the preclinical landscape and identify promising new therapies for the treatment of inflammatory disorders.
References
BenchChem. (n.d.). Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds.
Gautam, M. K., & Goel, R. K. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
Ahmad, M., & Gupta, S. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC.
Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
Semantic Scholar. (n.d.). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS.
Covance. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development.
Khan, I., Nisar, M., & Shah, M. R. (2021). An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. PMC.
ResearchGate. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
RSC Publishing. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds.
Public Health Toxicology. (2011). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams.
PMC. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
Semantic Scholar. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity.
ResearchGate. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus.
MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
MDPI. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
PMC. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
PMC. (n.d.). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents.
SciELO México. (n.d.). In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents.
NextSDS. (n.d.). 1-(4-fluorophenyl)-1H-pyrrole-2-carboxylic acid — Chemical Substance Information.
Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters.